molecular formula C7H7ClN2O2 B1456942 4-chloro-3-cyclopropyl-1H-pyrazole-5-carboxylic acid CAS No. 1291275-83-6

4-chloro-3-cyclopropyl-1H-pyrazole-5-carboxylic acid

Cat. No. B1456942
M. Wt: 186.59 g/mol
InChI Key: NEZDRXPJTCMNCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-chloro-3-cyclopropyl-1H-pyrazole-5-carboxylic acid” is a chemical compound with the molecular formula C7H7ClN2O2 . It is a derivative of pyrazole, a five-membered heterocycle that is considered a pharmacologically important active scaffold . Pyrazole derivatives are known to possess almost all types of pharmacological activities .


Molecular Structure Analysis

Pyrazoles are five-membered heterocycles and are one of the most studied groups of compounds among the azole family . They exhibit tautomerism, a phenomenon that may influence their reactivity . This can have an impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .


Chemical Reactions Analysis

While specific chemical reactions involving “4-chloro-3-cyclopropyl-1H-pyrazole-5-carboxylic acid” are not detailed in the literature, pyrazoles in general are known to be versatile scaffolds in organic synthesis . They are often used as starting materials for the preparation of more complex heterocyclic systems .

Scientific Research Applications

Synthetic Applications

Functionalization and Cyclization Reactions : Research has demonstrated the versatility of pyrazole derivatives in functionalization and cyclization reactions. For instance, the functionalization reactions of pyrazole compounds have been studied, showing potential pathways for creating a variety of structurally diverse molecules with potential applications in drug development and materials science (Yıldırım, Kandemirli, & Demir, 2005).

Electrosynthesis of Pyrazolecarboxylic Acids : Electrosynthesis provides a green chemistry approach to synthesizing chlorinated pyrazolecarboxylic acids. This method demonstrates the efficiency of electrochemical techniques in modifying the functional groups of pyrazole derivatives, which can be crucial for developing novel compounds with specific properties (Lyalin, Petrosyan, & Ugrak, 2009).

Material Science Applications

Nonlinear Optical Materials : Pyrazole derivatives have been explored for their optical nonlinearity, which is significant for applications in optical limiting devices. Studies on N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have shown potential in optical limiting applications, highlighting the role of pyrazole derivatives in developing materials for photonics and optoelectronics (Chandrakantha et al., 2013).

Pharmacological Research

Antibacterial and Antioxidant Activities : Derivatives of pyrazole-3-carboxylic acid have been synthesized and evaluated for their antibacterial and antioxidant activities. These studies underscore the potential of pyrazole derivatives in the development of new therapeutic agents with antibacterial and antioxidant properties (Bildirici, Şener, & Tozlu, 2007).

Antiproliferative Activity : Novel amide derivatives of pyrazole-3-carboxylic acid have been assessed for their antiproliferative activities against various human cancer cell lines, indicating the potential of these compounds in cancer therapy (Pirol et al., 2014).

properties

IUPAC Name

4-chloro-5-cyclopropyl-1H-pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c8-4-5(3-1-2-3)9-10-6(4)7(11)12/h3H,1-2H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEZDRXPJTCMNCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=NN2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-3-cyclopropyl-1H-pyrazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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